4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile
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Overview
Description
4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a carbonitrile group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then coupled with a pyridine derivative that contains a carbonitrile group. The coupling reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiazole and pyridine rings makes it a candidate for the development of drugs targeting specific enzymes or receptors. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-3-carbonitrile: Similar structure but with the carbonitrile group at a different position on the pyridine ring.
4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The unique combination of the thiazole and pyridine rings with a carbonitrile group in 4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile provides distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals, offering a different set of interactions and stability compared to its analogs.
Properties
IUPAC Name |
4-[methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-16(6-3-12-15-5-7-17-12)11-2-4-14-10(8-11)9-13/h2,4-5,7-8H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJAPEZTHWYHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CS1)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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